(3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Description
(3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H13BrN4O and its molecular weight is 333.189. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial, Antitubercular Activities
Research has demonstrated the synthesis of pyrimidine-azetidinone analogs with significant antimicrobial and antitubercular activities. These compounds were synthesized through the condensation of aromatic amines with N-phenylacetamide, followed by reactions leading to Schiff base intermediates and final azetidinone analogs. These compounds have shown promise in the design of antibacterial and antituberculosis compounds, indicating their potential in addressing infectious diseases (Chandrashekaraiah et al., 2014).
Imaging Applications in Parkinson's Disease
Another study highlighted the synthesis of a potential PET agent, aimed at imaging the LRRK2 enzyme in Parkinson's disease. The compound synthesized showed promise as a tracer for PET imaging, suggesting its utility in the diagnosis and study of Parkinson's disease (Wang et al., 2017).
Carbonic Anhydrase Inhibitors
Novel bromophenol derivatives, including synthesized and natural compounds, have been evaluated as carbonic anhydrase inhibitors. These compounds, through their inhibitory activities, present potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Akbaba et al., 2013).
Antimicrobial Agents from Chalcone Derivatives
The synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone and their evaluation for antibacterial and antifungal activities have been reported. These derivatives showed significant antimicrobial properties, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017).
Properties
IUPAC Name |
(3-bromophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c15-11-4-1-3-10(7-11)13(20)19-8-12(9-19)18-14-16-5-2-6-17-14/h1-7,12H,8-9H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMLAKDANYXWAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)NC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.